![molecular formula C26H29FN6O3 B2687628 3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide CAS No. 951594-23-3](/img/no-structure.png)

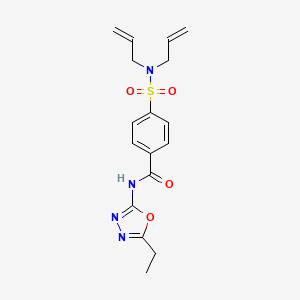

3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

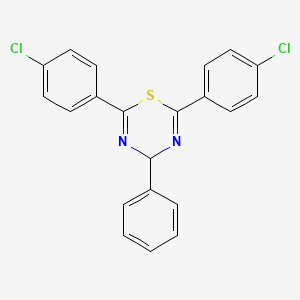

The compound is a complex organic molecule that contains several functional groups and rings, including an indole ring, a pyrazole ring, and a benzoyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex due to the presence of multiple rings and functional groups. The indole and pyrazole rings are likely to contribute to the rigidity of the molecule, while the benzoyl group could add some flexibility .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. The presence of multiple rings and functional groups could affect its solubility, stability, and reactivity .Scientific Research Applications

Synthesis and Characterization

The synthesis of fluorinated pyrazoles, including derivatives similar to the specified compound, involves strategic methodologies to introduce fluorine atoms into the pyrazole ring. This process often leverages fluorinating agents to achieve the desired fluorinated products, which are of considerable interest as building blocks in medicinal chemistry due to their potential for further functionalization (Surmont et al., 2011).

Biological Activities and Applications

Cytotoxicity Studies

Several studies have been conducted on the synthesis of novel pyrazole derivatives and their cytotoxic activity against various cancer cell lines. For instance, the synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives and their evaluation against Ehrlich Ascites Carcinoma (EAC) cells revealed potential cytotoxic effects, suggesting their applicability in anticancer research (Hassan, Hafez, & Osman, 2014). Additionally, similar compounds have demonstrated cytotoxic activity against a range of human cancer cell lines, further highlighting the therapeutic potential of these derivatives in oncology (Hassan et al., 2015).

Antimicrobial and Anticancer Evaluations

The antimicrobial activities of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation against various microorganisms have also been explored, offering insights into the potential use of these compounds in treating microbial infections (Bayrak et al., 2009). Furthermore, novel pyrazole–indole hybrids have been designed, synthesized, and evaluated for their anticancer activities, with some derivatives showing promising results against human liver carcinoma cell lines, underscoring the utility of these compounds in the development of new anticancer therapies (Hassan et al., 2021).

Future Directions

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide' involves the reaction of 5-methyl-1H-indole-2-carboxylic acid with 1,3,5-trimethyl-1H-pyrazole-4-carboxaldehyde to form an intermediate, which is then reacted with 4-fluorobenzoyl chloride to form the final product.", "Starting Materials": [ "5-methyl-1H-indole-2-carboxylic acid", "1,3,5-trimethyl-1H-pyrazole-4-carboxaldehyde", "4-fluorobenzoyl chloride", "N,N-dimethylformamide", "triethylamine", "diisopropylethylamine", "N-hydroxysuccinimide", "dicyclohexylcarbodiimide", "ethyl acetate", "water" ], "Reaction": [ "Step 1: 5-methyl-1H-indole-2-carboxylic acid is reacted with N,N-dimethylformamide and triethylamine to form the corresponding acid chloride.", "Step 2: The acid chloride is then reacted with 1,3,5-trimethyl-1H-pyrazole-4-carboxaldehyde in the presence of diisopropylethylamine to form an intermediate.", "Step 3: The intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of N,N-dimethylformamide and triethylamine to form the final product.", "Step 4: The final product is purified by column chromatography using ethyl acetate and water as eluents." ] } | |

CAS No. |

951594-23-3 |

Molecular Formula |

C26H29FN6O3 |

Molecular Weight |

492.555 |

IUPAC Name |

N-[4-(diethylamino)-2-methylphenyl]-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide |

InChI |

InChI=1S/C26H29FN6O3/c1-5-31(6-2)20-11-12-21(17(3)13-20)28-23(34)16-32-22-15-30(4)29-24(22)25(35)33(26(32)36)14-18-7-9-19(27)10-8-18/h7-13,15H,5-6,14,16H2,1-4H3,(H,28,34) |

InChI Key |

MFZVQJWTROTXIS-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC(=C(C=C1)NC(=O)CN2C3=CN(N=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F)C)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2687546.png)

![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2687547.png)

![2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid](/img/structure/B2687557.png)

![1-((1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2687560.png)

![N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2687563.png)